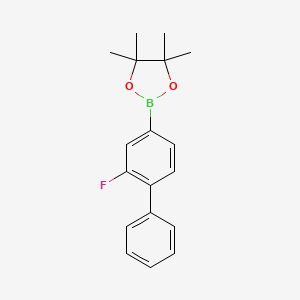

2-Fluoro-4-biphenylboronic acid, pinacol ester

Beschreibung

2-Fluoro-4-biphenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C18H20BFO2 and a molecular weight of 298.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its stability and utility in various chemical reactions, especially in the formation of carbon-carbon bonds.

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXPMMGBQKEWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620176 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-15-3 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-biphenylboronic acid, pinacol ester typically involves the reaction of 2-fluoro-4-biphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-biphenylboronic acid, pinacol ester is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis.

Solvents: Tetrahydrofuran (THF), ethanol, and water are commonly used solvents.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation or hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester is a compound used in the production of herbicide intermediates .

Methods of Formation:

- 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester can be formed by contacting a 1-chloro-3-fluoro-2-substituted benzene with an alkyl lithium to form a lithiated 1-chloro-3-fluoro-2-substituted benzene .

- The lithiated 1-chloro-3-fluoro-2-substituted benzene may react with an electrophilic boronic acid derivative to form a 4-chloro-2-fluoro-3-substituted-phenylboronate .

- Reacting the 4-chloro-2-fluoro-3-substituted-phenylboronate with an aqueous base forms a 4-chloro-2-fluoro .

- Pinacol can be added to a solution including the 4-chloro-2-fluoro-3-substituted-phenylboronic acid to facilitate a condensation reaction between the pinacol and the 4-chloro-2-fluoro-3-substituted-phenylboronic acid and form a pinacol ester solution including a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester .

Uses:

- The pinacol ester solution or a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester crystalline solid may be utilized in chemical reactions, such as a Suzuki coupling reaction .

- It may undergo a cross-coupling reaction with methyl 4-acetamido-3,6-dichloropicolinate to produce a 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, such as methyl 4- acetamido-3-chloro-6-(4-chloro-2-fluoro-3- methoxyphenyl)picolinate (Ac729-Me) .

- PBE-pinacol may be used to produce 2-(4-chloro-2-fluoro-3 methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid .

- 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters can be isolated as crystalline solids for storage, transportation, and use where a solution would be inconvenient .

Wirkmechanismus

The primary mechanism of action for 2-Fluoro-4-biphenylboronic acid, pinacol ester involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro substituent.

4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: Contains a carboxylic acid group in addition to the fluoro substituent.

2,4-Difluorophenylboronic Acid Pinacol Ester: Contains an additional fluoro group.

Uniqueness

2-Fluoro-4-biphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluoro group enhances its stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Biologische Aktivität

2-Fluoro-4-biphenylboronic acid, pinacol ester is a specialized boronic acid derivative that exhibits significant biological activity, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and biphenyl moiety, enhances its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula of this compound is C₁₈H₂₀BFO₂. The compound is notable for its specific substitution pattern, which imparts distinct electronic properties. The fluorine atom increases the electron-withdrawing capacity, influencing its reactivity in chemical transformations and interactions with biological molecules.

The primary mechanism of action for this compound is its role as a reagent in Suzuki-Miyaura coupling reactions . In this reaction, the compound acts as a nucleophile that transfers its aryl group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds with electrophilic partners. This mechanism is crucial for synthesizing complex organic molecules and has implications in drug development.

Biological Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : It is investigated for potential use in drug development due to its ability to form biaryl compounds that can exhibit pharmacological properties.

- Proteomics : The compound is utilized in biochemical assays for studying protein interactions and modifications.

- Material Science : It serves as a building block for advanced materials and polymers .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of boronic acids and their derivatives:

- Antiviral Activity : Certain dimeric pinacol boronate esters have shown promising antiviral activity against herpes simplex virus (HSV-1), with effective concentrations (EC50) reported at 8 μM .

- Anticancer Properties : Research indicates that phenyl boronic acid pinacol esters possess anticancer activities. A study demonstrated that specific derivatives exhibited IC50 values below 1 µM against various cancer cell lines, indicating potent cytotoxic effects .

- Stability Studies : Kinetic simulations have shown that pinacol esters like 2-Fluoro-4-biphenylboronic acid exhibit enhanced stability against protodeboronation compared to their non-esters counterparts. This stability is crucial for their application in synthetic pathways where prolonged reactivity is required .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances stability and reactivity | Antiviral and anticancer potential |

| Phenylboronic Acid Pinacol Ester | Lacks fluorine; less reactive | Limited biological activity |

| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | Contains carboxylic group; increased polarity | Potentially higher solubility |

| 2,4-Difluorophenylboronic Acid Pinacol Ester | Additional fluorine increases electron-withdrawing effect | Enhanced reactivity but similar activity |

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-4-biphenylboronic acid, pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Miyaura-Suzuki coupling) using halogenated biphenyl precursors and pinacol boronic esters . Advanced methods include photoinduced decarboxylative borylation, where carboxylic acid derivatives are converted into boronic esters under visible light without metal catalysts, enabling efficient access to aryl boronic esters . Protodeboronation strategies using radical intermediates (e.g., catalytic protodeboronation of pinacol boronic esters) are also employed to refine synthetic pathways .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Purification often involves column chromatography using silica gel or reverse-phase HPLC, guided by the compound’s polarity and solubility in organic solvents (e.g., dichloromethane, THF). Characterization relies on , , and NMR spectroscopy to confirm boronic ester formation and fluorine substitution. Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) provide additional structural validation .

Q. What are the key considerations for handling and storing this compound?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C in sealed containers. Hazard classifications indicate potential skin/eye irritation, necessitating PPE (gloves, goggles) during handling. Waste disposal must comply with local regulations for boron-containing compounds .

Q. How is this compound utilized in cross-coupling reactions for biaryl synthesis?

As a boronic ester, it participates in Miyaura-Suzuki couplings with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh)) in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaCO). The fluorine substituent can influence electronic effects, modulating reaction rates and regioselectivity .

Advanced Research Questions

Q. What strategies improve enantioselectivity in allylboration reactions using this compound?

α-Substituted allylboronic esters exhibit enhanced E/Z selectivity in aldehyde allylboration. Pre-treatment with nBuLi and trifluoroacetic anhydride (TFAA) generates borinic ester intermediates, which achieve >90% E-selectivity. For β-methallyl derivatives, reversing intrinsic Z-selectivity to E requires precise control of reaction conditions (e.g., solvent, temperature) .

Q. How does the fluorine substituent impact reactivity in radiochemistry applications?

The fluorine atom enables -radiolabeling via copper-mediated fluorination. For example, 4-biphenylboronic acid pinacol ester serves as a precursor in automated -fluorination systems, producing radiotracers for PET imaging. The electron-withdrawing fluorine enhances stability during labeling .

Q. What challenges arise in catalytic protodeboronation, and how are they addressed?

Protodeboronation of pinacol esters can yield undesired byproducts due to radical intermediates. Using stoichiometric additives (e.g., PhSiH) and optimizing reaction time/temperature minimizes side reactions. Monitoring via NMR ensures intermediate stability .

Q. How is this compound applied in synthesizing stimuli-responsive polymers?

Boronic esters are incorporated into RAFT polymerization to create water-soluble polymers. For example, poly(4-pinacolatoborylstyrene) block copolymers form micelles in aqueous media. Deprotection of the pinacol ester yields boronic acid-functionalized polymers for pH- or glucose-sensitive drug delivery systems .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields often stem from substrate electronic effects (e.g., fluorine’s electron-withdrawing nature slowing coupling rates). Adjusting catalyst loading (e.g., PdCl(dppf)) or using microwave-assisted synthesis can improve efficiency. Comparative studies using kinetic profiling help identify optimal conditions .

Methodological Tables

Table 1. Key Reaction Parameters for Miyaura-Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(PPh) (2 mol%) | Higher loading reduces efficiency |

| Solvent | THF/HO (3:1) | Aprotic solvents favor stability |

| Base | NaCO | Polar bases enhance reactivity |

| Temperature | 80°C | Microwave reduces time to 30 min |

Table 2. Stability of this compound

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient moisture | Decomposition in >24 hours | |

| Storage under argon | Stable for >6 months | |

| Exposure to light | Partial isomerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.